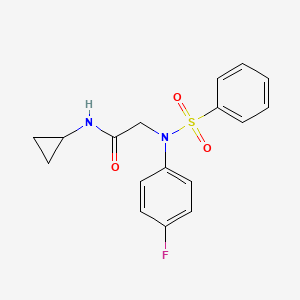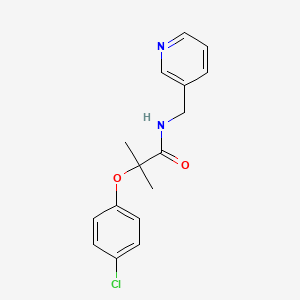
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission and plasticity.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in regulating synaptic transmission and plasticity, and has been implicated in various neurological and psychiatric disorders. By blocking the activity of mGluR5, this compound modulates the release of neurotransmitters such as glutamate, dopamine, and GABA, which can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce anxiety-like behavior, increase social interaction, and improve cognitive function. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been investigated for its potential neuroprotective effects in the context of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific modulation of the glutamatergic system. This compound is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has been shown to have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective and potent mGluR5 antagonists, which could lead to improved therapeutic outcomes. Another area of research is the investigation of the role of mGluR5 in the pathogenesis of various neurological and psychiatric disorders. Finally, the potential neuroprotective effects of this compound in the context of neurodegenerative diseases warrant further investigation.
Synthesemethoden
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of cyclopropylamine, which is then reacted with 4-fluorobenzaldehyde to form the corresponding imine. The imine is reduced to the amine using sodium borohydride, followed by reaction with phenylsulfonyl chloride to afford this compound.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential in treating drug addiction, as mGluR5 has been implicated in drug-seeking behavior. In addition, this compound has been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, as mGluR5 has been shown to play a role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMIAUVXTDUJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)


![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)
![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)


![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)
